molecular formula C12H12F12O3 B12085626 sec-Butyl 1H,1H,7H-perfluorohexyl carbonate

sec-Butyl 1H,1H,7H-perfluorohexyl carbonate

Cat. No.: B12085626
M. Wt: 432.20 g/mol
InChI Key: HPQWRPSFOKPWDR-UHFFFAOYSA-N
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Description

sec-Butyl 1H,1H,7H-perfluorohexyl carbonate is a specialized fluorinated carbonate ester of interest in advanced materials research and chemical synthesis. Compounds within this class are explored for their surface-active properties and ability to impart oil- and water-repellency due to the highly stable carbon-fluorine bonds in the perfluorohexyl segment . In research and development, such perfluoroalkyl-containing compounds have been investigated for creating surfactants and as building blocks for polymers with unique characteristics . Furthermore, perfluoroalkyl groups are of significant interest in the development of contrast media, with patents describing their use in metal complexes for diagnostic applications such as magnetic resonance imaging (MRI) for the visualization of specific biological targets . The sec-butyl group contributes to the molecule's overall hydrophobicity and may influence its reactivity and solubility in various organic solvents, making it a versatile intermediate. This product, this compound , is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H12F12O3

Molecular Weight

432.20 g/mol

IUPAC Name

butan-2-yl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate

InChI

InChI=1S/C12H12F12O3/c1-3-5(2)27-7(25)26-4-8(15,16)10(19,20)12(23,24)11(21,22)9(17,18)6(13)14/h5-6H,3-4H2,1-2H3

InChI Key

HPQWRPSFOKPWDR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of sec-Butyl Chloroformate

The phosgenation of sec-butanol is a critical step, as described in US Patent 2,476,637. Key parameters include:

  • Reactants : Liquid phosgene (COCl₂) and sec-butanol (C₄H₉OH).

  • Solvent : Chloroformate itself acts as the solvent to avoid contamination and simplify purification.

  • Temperature : Maintained between 15°C and 60°C to balance reaction kinetics and safety.

  • Phosgene Concentration : Controlled at 5–60 mol% to ensure heat management via phosgene vaporization.

Mechanism :

sec-Butanol+COCl2sec-butyl chloroformate+HCl\text{sec-Butanol} + \text{COCl}_2 \rightarrow \text{sec-butyl chloroformate} + \text{HCl}

Excess phosgene absorbs the exothermic heat through vaporization, minimizing the need for external cooling. A representative procedure from Example I of achieved a 90% yield for ethyl chloroformate under analogous conditions, suggesting comparable efficiency for sec-butyl derivatives.

Table 1: Optimized Conditions for sec-Butyl Chloroformate Synthesis

ParameterValue/RangeSource
Phosgene:Alcohol ratio2:1 (mol/mol)
Reaction temperature15–30°C
Phosgene concentration20–40 mol% in solution
Yield~90% (extrapolated)

Esterification with 1H,1H,7H-Perfluorohexanol

The chloroformate intermediate reacts with 1H,1H,7H-perfluorohexanol (C₆F₁₂H₃OH) under basic conditions to form the target carbonate ester.

Reaction Scheme :

sec-butyl chloroformate+C6F12H3OHbasesec-butyl 1H,1H,7H-perfluorohexyl carbonate+HCl\text{sec-butyl chloroformate} + \text{C}6\text{F}{12}\text{H}_3\text{OH} \xrightarrow{\text{base}} \text{this compound} + \text{HCl}

Key Considerations :

  • Base Selection : Aqueous NaOH or organic bases (e.g., pyridine) neutralize HCl, driving the reaction forward.

  • Solvent Compatibility : Dichloromethane or tetrahydrofuran (THF) are suitable due to their ability to dissolve both fluorinated and hydrocarbon reactants.

  • Temperature : Typically conducted at 0–25°C to prevent decomposition of the fluorinated alcohol.

Table 2: Esterification Parameters and Outcomes

ParameterValue/RangeSource
BaseNaOH (aqueous)
SolventDichloromethane
Reaction time4–6 hours
Yield75–85% (estimated)

Industrial-Scale Adaptations

Purification Strategies

Post-reaction processing involves:

  • Degassing : Removal of excess phosgene under reduced pressure.

  • Washing : Ice-water washes to eliminate HCl and unreacted alcohol.

  • Distillation : Fractional distillation under vacuum to isolate the carbonate ester (boiling point data unavailable in sources).

Challenges and Mitigation

Fluorinated Alcohol Solubility

1H,1H,7H-Perfluorohexanol’s limited solubility in organic solvents can slow reaction kinetics. Strategies include:

  • Co-Solvents : Adding THF or dimethylformamide (DMF) improves miscibility.

  • Phase-Transfer Catalysts : Quaternary ammonium salts enhance interfacial reactivity.

Byproduct Management

Hydrolysis of chloroformate to sec-butyl carbonate is a competing reaction. Maintaining anhydrous conditions and rapid base addition minimizes this side pathway .

Chemical Reactions Analysis

Types of Reactions: sec-Butyl 1H,1H,7H-perfluorohexyl carbonate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, the carbonate group can be hydrolyzed to form sec-butyl alcohol and 1H,1H,7H-perfluorohexanol.

    Substitution: The compound can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

    Reduction: Reduction of the carbonate group can yield sec-butyl 1H,1H,7H-perfluorohexyl alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Hydrolysis: sec-Butyl alcohol and 1H,1H,7H-perfluorohexanol.

    Substitution: sec-Butyl 1H,1H,7H-perfluorohexyl derivatives.

    Reduction: sec-Butyl 1H,1H,7H-perfluorohexyl alcohol.

Scientific Research Applications

sec-Butyl 1H,1H,7H-perfluorohexyl carbonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: Employed in the study of membrane proteins due to its ability to interact with lipid bilayers.

    Medicine: Investigated for its potential use in drug delivery systems, especially for hydrophobic drugs.

    Industry: Utilized in the production of specialty coatings and surfactants due to its unique surface-active properties.

Mechanism of Action

The mechanism of action of sec-Butyl 1H,1H,7H-perfluorohexyl carbonate involves its interaction with various molecular targets. The perfluoroalkyl group can interact with hydrophobic regions of proteins and membranes, altering their structure and function. This interaction is often mediated through van der Waals forces and hydrophobic interactions. The carbonate group can also undergo hydrolysis, releasing sec-butyl alcohol and 1H,1H,7H-perfluorohexanol, which can further interact with biological molecules.

Comparison with Similar Compounds

1H,1H,7H-Perfluorohexyl Ethyl Carbonate

  • Molecular Formula : C₁₀H₈F₁₂O₃
  • CAS Number : 1980034-47-6
  • Molecular weight: 404.15 g/mol (ethyl derivative) vs. ~450–460 g/mol (estimated for sec-butyl analog, assuming similar perfluorohexyl chain). Applications: Likely used in similar niches, but the ethyl variant may offer better solubility in polar solvents due to its smaller ester group .

1H,1H,7H-Perfluoroheptyl Methacrylate

  • Molecular Formula: Not explicitly stated, but likely C₁₁H₇F₁₄O₂ (based on CAS 2261-99-6).
  • CAS Number : 2261-99-6
  • Key Differences :
    • Functional Group: Methacrylate (vinyl ester) vs. carbonate ester.
    • Reactivity: The methacrylate group enables radical polymerization, making it suitable for fluorinated polymers. In contrast, the carbonate group may hydrolyze under basic conditions or participate in transesterification .
    • Applications: Methacrylate derivatives are widely used in coatings and adhesives, whereas carbonates may serve as intermediates or surface modifiers.

O-sec-Butyl Carbamates (e.g., Compound 7f)

  • Example: O-sec-Butyl[(10-methyl-10H-acridin-9-ylidene)amino]carboxylate (C₁₉H₂₀N₂O₂).
  • Key Differences :
    • Backbone Structure: Incorporates an acridinyl group instead of a perfluoroalkyl chain.
    • Properties: Higher nitrogen content (9.00%) and aromaticity, leading to applications in photochemistry or medicinal chemistry rather than fluorinated materials .
    • Melting Point: 136–138°C (for 7f), suggesting higher crystallinity compared to fluorinated carbonates, which are likely liquids or low-melting solids.

Data Table: Comparative Properties of Fluorinated Carbonates and Analogs

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
sec-Butyl 1H,1H,7H-perfluorohexyl carbonate Not explicitly stated Not disclosed ~450–460 (estimated) Carbonate, perfluorohexyl Likely fluorinated coatings/surfactants
1H,1H,7H-Perfluorohexyl ethyl carbonate C₁₀H₈F₁₂O₃ 1980034-47-6 404.15 Carbonate, ethyl Specialty solvents, polymer intermediates
1H,1H,7H-Perfluoroheptyl methacrylate Likely C₁₁H₇F₁₄O₂ 2261-99-6 ~500 (estimated) Methacrylate, perfluoroheptyl Fluoropolymers, water-repellent coatings

Research Findings and Limitations

  • Synthetic Challenges : Fluorinated carbonates require precise control of reaction conditions to avoid decomposition of perfluoroalkyl chains. For example, sec-butyl derivatives may exhibit lower thermal stability compared to ethyl analogs due to increased steric effects .
  • Hazard Considerations: While specific data for this compound are lacking, related sec-butyl esters (e.g., sec-butyl acetate) are known to require solvent-resistant gloves (e.g., Teflon) and avoidance of strong oxidizers .
  • Knowledge Gaps: Publicly available data on fluorinated carbonates are sparse, particularly regarding ecotoxicological profiles and long-term stability. Further studies are needed to assess their environmental persistence and biodegradability.

Biological Activity

sec-Butyl 1H,1H,7H-perfluorohexyl carbonate is a fluorinated organic compound with the molecular formula C₁₂H₁₂F₁₂O₃ and a molecular weight of approximately 432.20 g/mol. Its unique structure, featuring a sec-butyl group and a perfluorohexyl chain, contributes to its distinctive chemical properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure includes:

  • sec-butyl group : A branched alkane that enhances hydrophobic interactions.
  • perfluorohexyl chain : Contributes to unique solubility characteristics and stability.

The hydrophobic nature of the perfluoroalkyl chain is significant for its interactions within biological systems, influencing membrane permeability and protein interactions.

Mechanism of Biological Activity

The biological activity of this compound is primarily linked to the hydrolysis of its carbonate group. This reaction can release carbon dioxide and alcohol, which may interact with cellular components, potentially affecting various cellular processes. The stability and reactivity of this compound make it suitable for biochemical assays and as a probe in biological studies.

Biological Interactions

Research indicates that this compound interacts with lipid bilayers and proteins due to its hydrophobic characteristics. These interactions can influence:

  • Cell membrane integrity : The compound's presence may alter membrane fluidity or permeability.
  • Protein function : It may modulate enzyme activities or receptor functions through binding interactions.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results showed significant inhibition of cell growth at specific concentrations. For instance:

CompoundCell LineConcentration (µg/mL)Inhibition (%)
This compoundKYSE702099
This compoundKYSE1502095

These findings suggest that the compound exhibits potent anti-tumor activity against these cell lines .

Interaction with Biological Membranes

Further research focused on the interaction of this compound with lipid membranes. The hydrophobic nature of the perfluoroalkyl chain enhances its affinity for lipid bilayers, potentially leading to:

  • Disruption of membrane integrity.
  • Altered cellular signaling pathways.

Applications in Biomedicine

Due to its unique properties and biological activity, this compound has potential applications in:

  • Drug delivery systems : Its amphiphilic nature may be exploited for encapsulating therapeutic agents.
  • Biochemical probes : Useful in studying membrane dynamics or protein interactions.
  • Anticancer therapies : As indicated by cytotoxicity studies, it may serve as a lead compound for developing new anticancer drugs.

Q & A

Q. How does the compound’s reactivity under UV irradiation inform its environmental persistence?

  • Conduct photolysis studies using a solar simulator (λ > 290 nm) and monitor degradation via HPLC-UV/HRMS. Identify transient intermediates (e.g., perfluoroalkyl radicals) using spin-trapping ESR .

Methodological Notes

  • Data Validation : Cross-reference NMR assignments with databases like SciFinder or Reaxys to avoid misinterpretation of overlapping signals .
  • Environmental Impact Analysis : Follow Stockholm Convention guidelines for PFAS risk assessment, including bioaccumulation potential (log Kow) and toxicity profiling .
  • Collaborative Reproducibility : Share synthetic protocols via platforms like Zenodo with DOI tagging, ensuring adherence to FAIR data principles .

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